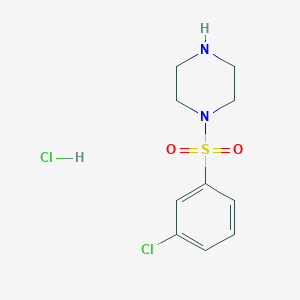

1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

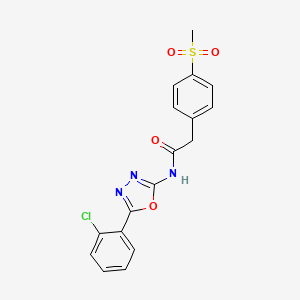

1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride (CBP) is a chemical compound that belongs to the family of benzene sulfonyl chlorides . It has a molecular weight of 297.2 . The IUPAC name for this compound is 1-((3-chlorophenyl)sulfonyl)piperazine hydrochloride .

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis

The InChI code for 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride is 1S/C10H13ClN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

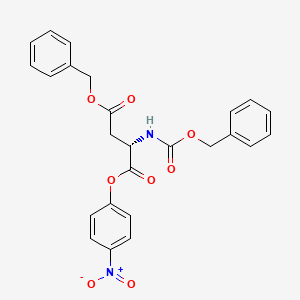

Synthesis and Characterization

- A study by Mai, S. (2005) demonstrates the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline, which is a key step in producing various piperazine derivatives including 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride (S. Mai, 2005).

Potential Therapeutic Applications

- Marvanová, Pavlína et al. (2016) investigated new piperazine derivatives as potential dual antihypertensive agents. These compounds, including variants of 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride, showed promise in hypertension treatment (Pavlína Marvanová et al., 2016).

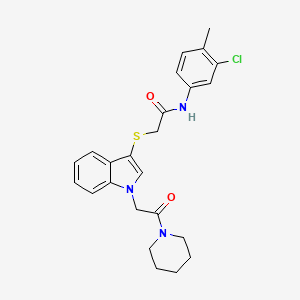

- Kumar, J. et al. (2017) synthesized novel derivatives of 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride and evaluated their antidepressant and antianxiety activities (J. Kumar et al., 2017).

Drug Discovery and Development

- Abbasi, M. et al. (2018) reported on the synthesis of multi-functional derivatives of 2-furoic piperazide, related to 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride, showing potential for treatment of type 2 diabetes and Alzheimer's diseases (M. Abbasi et al., 2018).

Chemical and Physical Properties

- Ananda Kumar, C. et al. (2007) investigated the synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives, a category that includes 1-(3-Chlorobenzenesulfonyl)piperazine hydrochloride, as inhibitors of human breast cancer cell proliferation (C. Ananda Kumar et al., 2007).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

Piperazine compounds, which this compound is a derivative of, are known to act as gaba receptor agonists .

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

As a gaba receptor agonist, piperazine compounds can influence neurotransmission in the central nervous system .

Result of Action

Piperazine compounds, however, generally result in the paralysis of parasites, facilitating their removal or expulsion from the host body .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)sulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2S.ClH/c11-9-2-1-3-10(8-9)16(14,15)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTAYOGRIGNYQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC(=CC=C2)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2373929.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2373933.png)

![N-{1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]piperidin-4-yl}acetamide hydrochloride](/img/structure/B2373934.png)

![4-bromo-N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2373938.png)

![2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline](/img/structure/B2373939.png)

![N-[(2-Methoxypyridin-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2373941.png)

![N-([2,3'-bipyridin]-3-ylmethyl)furan-3-carboxamide](/img/structure/B2373943.png)

![1-[(4-Chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2373949.png)